Tert-butyl 5-(aminomethyl)-2-methylfuran-3-carboxylate
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Overview
Description
Tert-butyl 5-(aminomethyl)-2-methylfuran-3-carboxylate is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a tert-butyl ester group, an aminomethyl group, and a methyl group attached to a furan ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(aminomethyl)-2-methylfuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the carboxyl group using tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or boron trifluoride diethyl etherate . The aminomethyl group can be introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(aminomethyl)-2-methylfuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Acidic or basic hydrolysis conditions can be employed to remove the tert-butyl ester group.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Primary amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Tert-butyl 5-(aminomethyl)-2-methylfuran-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 5-(aminomethyl)-2-methylfuran-3-carboxylate depends on its specific application. In chemical reactions, the compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with various enzymes and receptors due to its structural features .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 5-(aminomethyl)-2-methylfuran-3-carboxylate: Characterized by the presence of a tert-butyl ester group, an aminomethyl group, and a methyl group attached to a furan ring.
Tert-butyl 5-(aminomethyl)-2-methylthiophene-3-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.
Tert-butyl 5-(aminomethyl)-2-methylpyrrole-3-carboxylate: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
This compound is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to thiophene and pyrrole derivatives. This uniqueness makes it a valuable compound for various chemical and biological studies .
Properties
IUPAC Name |
tert-butyl 5-(aminomethyl)-2-methylfuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-7-9(5-8(6-12)14-7)10(13)15-11(2,3)4/h5H,6,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWXPAUMKVVSLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)CN)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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